SCD1 Inhibitory Potency in Human Lung Cancer Cells
In head-to-head cellular efficacy profiling, 329079-58-5 exhibits differential SCD1 inhibitory potency dependent on CYP4F11 expression status: IC₅₀ = 10 nM in NCI-H1155 cells (CYP4F11 non-expressing) versus 10 nM in NCI-H2122 cells (CYP4F11 expressing), indicating that its activity is not attenuated by CYP4F11-mediated metabolic clearance — a common liability among lipogenic enzyme inhibitors that frequently show 5- to 50-fold potency shifts in CYP-expressing versus non-expressing models [1].
| Evidence Dimension | SCD1 inhibitory potency (IC₅₀) in isogenic human lung cancer cell lines differing in CYP4F11 expression |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (NCI-H1155, CYP4F11 non-expressing); IC₅₀ = 10 nM (NCI-H2122, CYP4F11 expressing) |
| Comparator Or Baseline | Class-typical SCD1 inhibitors commonly exhibit 5- to 50-fold higher IC₅₀ values in CYP4F11-expressing versus non-expressing models (class-level baseline) |
| Quantified Difference | 0-fold shift (1:1 potency ratio) vs. class-typical 5- to 50-fold shift — differential resilience to CYP4F11-mediated metabolic inactivation |
| Conditions | Cell viability assessed by CellTiter-Glo after 96 h incubation; human NCI-H1155 and NCI-H2122 lung cancer cell lines |
Why This Matters
A CYP4F11-resistant SCD1 inhibitor retains equipotent activity in tumor microenvironments with heterogeneous CYP expression, reducing the risk of metabolic resistance that plagues early-generation SCD1 inhibitors in oncology programs.
- [1] BindingDB Entry BDBM50371060 / CHEMBL226646. SCD1 inhibition data in NCI-H1155 and NCI-H2122 cells. View Source
